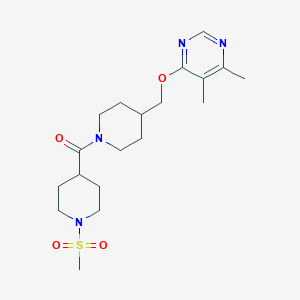

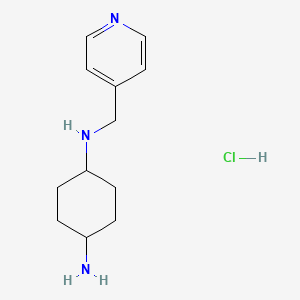

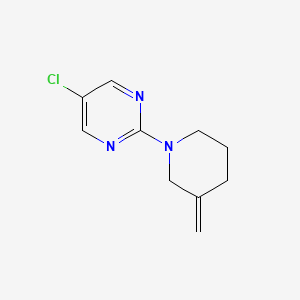

![molecular formula C17H17N3O3 B2921546 Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate CAS No. 149454-63-7](/img/structure/B2921546.png)

Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate, also known as Methyl BAPMA, is a chemical compound used in scientific research. It is a derivative of the amino acid tyrosine and is commonly used in the synthesis of peptides and proteins. Methyl BAPMA has several applications in scientific research, including the study of biological mechanisms and the development of new drugs.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

"Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate" is utilized in the preparation of multifunctional compounds that serve as synthons for the creation of polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other heterocycles, highlighting the compound's significance in synthetic organic chemistry for generating diverse molecular architectures (Pizzioli et al., 1998).

Anionic Polymerization

Research also explores the anionic polymerization of acrylates bearing various amino groups, including the study of "Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate" derivatives. This process is instrumental in producing highly isotactic polymers, which are valuable in materials science for their distinct physical properties (Habaue et al., 1997).

RAFT Polymerization

The compound has applications in the controlled radical polymerization, specifically through the reversible addition−fragmentation chain transfer (RAFT) polymerization technique. This approach allows for the synthesis of polymers with controlled molecular weights and low polydispersities, which are crucial for the development of advanced polymeric materials (Mori et al., 2005).

Asymmetric Synthesis

It is involved in the asymmetric synthesis of amino acid derivatives and heterocyclic compounds, serving as a foundational chemical for producing optically active molecules. These molecules have significant applications in pharmaceuticals and agrochemicals, demonstrating the compound's utility in creating biologically active substances (Döbler et al., 1996).

Antimicrobial Activity

Additionally, derivatives of "Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate" have been investigated for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents, which is critical in the fight against resistant bacterial and fungal strains (Elgemeie et al., 2017).

Propiedades

IUPAC Name |

methyl (E)-2-benzamido-3-[(3-methylpyridin-2-yl)amino]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12-7-6-10-18-15(12)19-11-14(17(22)23-2)20-16(21)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,18,19)(H,20,21)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTIOJXQADAUJN-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC=C(C(=O)OC)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CC=C1)N/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

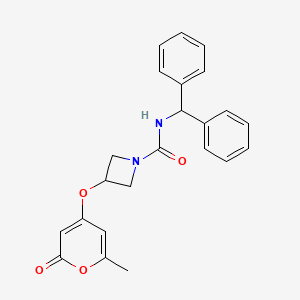

![(1R,2R,4R)-5-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2921470.png)

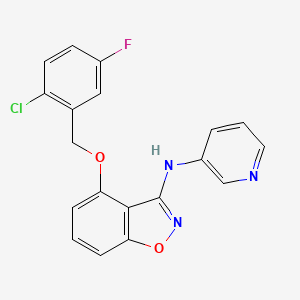

![N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2921475.png)

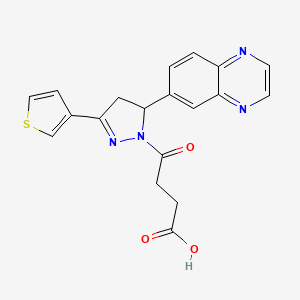

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide](/img/structure/B2921478.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)